2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Description
Properties
CAS No. |
858022-90-9 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
ZAQJJJRRGZHXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCCC2)C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Approaches
The inverse electron-demand Diels-Alder reaction, as described for methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate, highlights the utility of cycloadditions in constructing bicyclic systems. Adapting this method, a diene bearing a methyl group and a dienophile with a carboxylic acid precursor could yield the target compound. For example, reacting 2-methyl-1,3-butadiene with a suitably functionalized α-pyrone might generate the tetrahydronaphthalene skeleton with the desired substituents.
Birch Reduction of Naphthalene Derivatives
Partial hydrogenation of 2-methyl-1-naphthoic acid via Birch reduction (Li/NH₃) could yield the tetrahydronaphthalene analog. Protecting the carboxylic acid as an ester prior to reduction prevents side reactions. Subsequent hydrolysis would regenerate the acid. This method’s feasibility depends on the compatibility of reduction conditions with acid-sensitive groups.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylate salts, carbon dioxide.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- The compound is investigated for its potential use in the development of antiemetic drugs. Its structural similarity to known antiemetics suggests it may interact with serotonin receptors, making it a candidate for further pharmacological studies .
2. Organic Synthesis
- As a versatile intermediate, 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can be employed in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications that can lead to the formation of diverse derivatives used in medicinal chemistry .
3. Material Science
- The compound's unique structure may lend itself to applications in material science, particularly in the development of polymers and other materials that require specific thermal or mechanical properties. Research is ongoing to explore its potential as a building block for advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound’s aromatic ring system allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
- Methyl Substitution: The target compound’s methyl group at C2 increases lipophilicity compared to the non-methylated 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (logP ~2.5 vs. ~1.8 estimated). This enhances membrane permeability but may reduce aqueous solubility .
- Carboxylic Acid Position : The C1-carboxylic acid group in the target compound and 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid facilitates hydrogen-bonded dimerization, as observed in the crystal structure of the latter (O–H⋯O distance: ~1.84 Å) . In contrast, the C2-carboxylic acid in 5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid adopts a different packing arrangement due to steric effects from tetramethyl groups .
Biological Activity
2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (commonly referred to as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid) is a compound with significant biological relevance. Its structure allows it to function as an intermediate in the synthesis of various pharmaceutical agents, notably the antiemetic drug Palonosetron. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- CAS Number : 4242-18-6
- Physical State : White solid
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a precursor in drug synthesis and its potential therapeutic effects. The compound exhibits various pharmacological properties:
-
Antiemetic Activity :
- The compound is a key intermediate in the synthesis of Palonosetron, a second-generation 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and surgery. Studies have shown that Palonosetron has a longer half-life and greater efficacy compared to older antiemetics like ondansetron .
- Mechanism of Action :
Case Studies and Research Findings
Several studies have explored the pharmacological implications of compounds derived from this compound:
Study 1: Efficacy of Palonosetron
A clinical trial assessed the efficacy of Palonosetron in patients undergoing chemotherapy. Results indicated that patients receiving Palonosetron experienced significantly reduced episodes of nausea and vomiting compared to those treated with traditional antiemetics. The study concluded that the unique structure provided by intermediates like this compound enhances therapeutic outcomes .
Study 2: Pharmacokinetics
Research has demonstrated that compounds synthesized from this compound exhibit favorable pharmacokinetic properties. The half-life of Palonosetron is approximately 40 hours due to its unique binding characteristics at the receptor level. This prolonged action allows for less frequent dosing compared to other antiemetics .
Data Table: Comparison of Antiemetic Agents
| Agent | Mechanism of Action | Half-Life | Administration Frequency |
|---|---|---|---|
| Ondansetron | 5-HT3 receptor antagonist | 3 hours | Every 8 hours |
| Granisetron | 5-HT3 receptor antagonist | 9 hours | Every 24 hours |
| Palonosetron | 5-HT3 receptor antagonist | 40 hours | Once per chemotherapy cycle |
Q & A
Q. What are the established synthetic routes for 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and what are their key methodological considerations?
The synthesis of this compound typically involves cyclization and functionalization steps. A common approach is the Diels-Alder reaction using substituted dienes and dienophiles to form the tetrahydronaphthalene core, followed by methylation and carboxylation. For example:
- Cyclization : A tetralin precursor is generated via acid-catalyzed cyclization of substituted styrene derivatives.
- Methylation : Position-specific methylation is achieved using alkyl halides or Grignard reagents under anhydrous conditions.
- Carboxylation : The carboxylic acid group is introduced via Kolbe-Schmitt reaction or oxidation of a methyl group using KMnO₄/CrO₃ .
Q. Critical considerations :
- Purity of intermediates (monitored via TLC/HPLC).
- Stereochemical control during cyclization (use of chiral catalysts).
- Avoiding over-oxidation during carboxylation (temperature control < 80°C).
Q. How is the structural identity and purity of this compound validated in academic research?
Spectroscopic techniques are standard:
- NMR : ¹H/¹³C NMR confirms the tetrahydronaphthalene backbone (δ 1.5–2.5 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons) .
- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic system with unit cell dimensions a = 7.477 Å, b = 7.664 Å, c = 8.546 Å) .
Purity assessment : - HPLC (≥97% purity, C18 column, methanol/water mobile phase) .
- Melting point consistency (compared to literature values).
Q. What physicochemical properties are critical for experimental handling and formulation?
Key properties include:
- Solubility : Limited aqueous solubility (logP ~2.8); soluble in DMSO, ethanol .
- Stability : Hygroscopic; store in amber glass at 2–8°C to prevent degradation .
- pKa : Carboxylic acid group (~4.5), influencing ionization in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data across in vitro and in vivo studies?
Discrepancies often arise from metabolic differences (e.g., hepatic vs. extrahepatic pathways) or dose-dependent effects . Strategies include:
- Interspecies extrapolation : Compare metabolizing enzymes (e.g., CYP450 isoforms) between lab animals and humans .
- Dose normalization : Use allometric scaling (body surface area) for cross-study comparisons .
- Risk of Bias (RoB) assessment : Apply tools from Table C-6/C-7 (e.g., randomization, outcome reporting) to evaluate study quality .
Example : Oral LD₅₀ variations in rodents may reflect differences in gut microbiota metabolism. Parallel microbiome profiling is recommended .
Q. What experimental designs are optimal for studying this compound’s interaction with biological targets (e.g., enzymes, receptors)?
In vitro assays :
- Fluorescence polarization : Quantify binding affinity to nuclear receptors (e.g., PPAR-γ).
- Enzyme inhibition : IC₅₀ determination using Michaelis-Menten kinetics (e.g., COX-2 inhibition) .
In vivo models : - Transgenic mice : Assess tissue-specific effects (e.g., liver toxicity via ALT/AST biomarkers) .
Controls : Include structurally related analogs (e.g., 5,5,8,8-tetramethyl derivatives) to isolate methyl group contributions .
Q. How can computational methods predict environmental partitioning and degradation pathways?
QSAR models and molecular dynamics simulations are used to estimate:
- Octanol-water partition coefficient (logKow) : Predicts bioaccumulation potential (estimated logKow = 3.1).
- Photodegradation : UV-Vis spectra analysis to identify labile bonds (e.g., carboxylic acid cleavage under UV light) .
Software tools : - EPI Suite® for half-life estimation in soil/water.
- Gaussian 09 for transition-state modeling of hydrolysis pathways .
Q. What are the current data gaps in understanding this compound’s neurotoxic or antioxidant potential?
Identified gaps include:
- Mechanistic studies : Limited data on ROS scavenging efficacy (e.g., superoxide dismutase modulation) .
- Long-term exposure effects : No chronic toxicity studies beyond 90 days in mammals .
Priorities for future research : - Omics profiling : Transcriptomic analysis of neuronal cells post-exposure.
- In silico docking : Screen for blood-brain barrier permeability using Molinspiration® .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
